3-Methoxy-4-methyl-2-nitrobenzonitrile
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Overview
Description
3-Methoxy-4-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzonitrile, characterized by the presence of methoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-2-nitrobenzonitrile typically involves the nitration of 3-Methoxy-4-methylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, alkyl halides.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 3-Methoxy-4-methyl-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 3-Methoxy-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
3-Methoxy-4-methyl-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methyl-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups influence the compound’s solubility and reactivity, affecting its overall biological activity. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrobenzonitrile
- 4-Methoxy-2-nitrobenzonitrile
- 3-Methyl-4-nitrobenzonitrile
Uniqueness
3-Methoxy-4-methyl-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-methoxy-4-methyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-4-7(5-10)8(11(12)13)9(6)14-2/h3-4H,1-2H3 |
InChI Key |
WRFYKSWPPZIQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])OC |
Origin of Product |
United States |
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